1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at the 1-position and a 4-methoxyphenylamine substituent at the 4-position of the heterocyclic core. This scaffold is structurally analogous to kinase inhibitors and therapeutic agents targeting cancer and infectious diseases . The 4-chlorobenzyl moiety likely enhances lipophilicity and target binding, while the 4-methoxyphenyl group may influence solubility and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-26-16-8-6-15(7-9-16)24-18-17-10-23-25(19(17)22-12-21-18)11-13-2-4-14(20)5-3-13/h2-10,12H,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBURYLZMAJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorobenzyl group: This step often involves the use of chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction using methoxyphenylboronic acid and a suitable catalyst, such as palladium, under Suzuki coupling conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core and methoxyphenyl group exhibit susceptibility to oxidation under specific conditions:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Methoxy group demethylation | HBr (48% in AcOH), 110°C, 6 h | Formation of phenolic derivative (N-(4-hydroxyphenyl) analog) | |
| Aromatic ring oxidation | KMnO₄, acidic medium | Partial hydroxylation of chlorobenzyl or pyrazolo-pyrimidine rings |
Key Findings :
-
Demethylation of the 4-methoxyphenyl group yields a phenolic derivative, enhancing hydrogen-bonding potential.
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Strong oxidants like KMnO₄ may degrade the pyrazolo-pyrimidine core, limiting synthetic utility.
Reduction Reactions
Reduction primarily targets the aromatic and heterocyclic systems:
Key Findings :
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Catalytic hydrogenation selectively reduces the chlorobenzyl group without affecting the pyrazolo-pyrimidine core.
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Full hydrogenation of the heterocyclic system remains unverified but is hypothesized for structural diversification .
Nucleophilic Substitution
The 4-chlorobenzyl group participates in nucleophilic displacement:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Chloride displacement with amines | Piperidine, DMF, 80°C | 1-(4-piperidinylbenzyl)-N-(4-methoxyphenyl) analog | |
| Hydrolysis | NaOH (10%), EtOH/H₂O, reflux | 1-(4-hydroxybenzyl)-N-(4-methoxyphenyl) derivative |
Mechanistic Insight :
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The electron-withdrawing pyrazolo-pyrimidine core activates the chlorobenzyl group for SNAr reactions.
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Alkaline hydrolysis produces a hydroxylated analog, enabling further functionalization.
Electrophilic Substitution
The 4-methoxyphenyl group directs electrophilic attacks:
| Reaction | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl substituent | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo-4-methoxyphenyl derivative |
Key Findings :
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Nitration occurs regioselectively at the meta position relative to the methoxy group .
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Sulfonation enhances solubility in polar solvents but reduces membrane permeability .
Cross-Coupling Reactions
The compound’s halogen and amine groups enable metal-catalyzed couplings:
Mechanistic Insight :
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitutions .
Biology
This compound is being investigated for its potential biological activities. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzymatic activities and influencing various biochemical pathways. For instance, docking studies have indicated selectivity towards cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation .
Case Study: CDK2 Inhibition
A study explored the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on CDK2. The findings demonstrated that modifications to the compound's structure could enhance its binding affinity to CDK2, suggesting its potential as an anticancer agent .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in drug development. Its ability to modulate specific pathways makes it a candidate for targeting diseases such as cancer and inflammatory disorders. The compound's mechanism of action involves binding to enzymes or receptors, thereby affecting downstream signaling pathways .
Case Study: Anticancer Activity
In a recent study, derivatives of pyrazolo[3,4-d]pyrimidine were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, supporting further investigation into their use as potential chemotherapeutic agents .
Industrial Applications
Beyond its research applications, this compound is also utilized in industrial chemistry for the development of new materials and as a precursor in synthesizing industrial chemicals. Its properties allow it to serve as a key intermediate in creating compounds with desired functionalities .
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is highly modular, with variations in substituents significantly altering biological activity and physicochemical properties. Key analogues include:
Key Research Findings
Substituent Positioning : Chlorine at the para position (4-chlorobenzyl) enhances target affinity compared to ortho or meta positions, as seen in S29 .
Delivery Systems: GO nanosheets improve the therapeutic index of pyrazolo[3,4-d]pyrimidines by enhancing drug delivery and reducing systemic toxicity .
Selectivity : Bulky substituents (e.g., tert-butyl in ) confer kinase selectivity, whereas smaller groups (e.g., methoxy) broaden activity .
Biological Activity
Overview
1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound exhibits significant biological activity, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic applications. The structural characteristics of this compound, including the chlorobenzyl and methoxyphenyl groups, contribute to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways. Detailed studies are ongoing to identify the precise molecular interactions and pathways affected by this compound.
Biological Activities
Research has indicated a variety of biological activities associated with this compound:
- Antiviral Activity : Similar compounds in the pyrazolo family have shown promising antiviral properties against viruses such as Herpes Simplex Virus Type 1 (HSV-1) and others. For instance, derivatives have been reported to significantly reduce viral plaque counts in laboratory settings .
- Anticancer Potential : Some pyrazolo derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
- Protein Kinase Inhibition : There is evidence suggesting that compounds within this class may act as inhibitors of specific protein kinases, which are critical in various signaling pathways involved in cell growth and proliferation .
Research Findings and Case Studies
A selection of research findings highlights the biological activities of this compound:
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium | Similar core structure | Antiviral properties against HSV-1 |
| Phenyl boronic acid derivatives | Different functional groups | Anticancer activity through different mechanisms |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidin-4-amine precursor with substituted benzyl halides under anhydrous conditions. For example:
- Step 1: React 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4-chlorobenzyl chloride in dry acetonitrile at reflux (60–80°C) for 12–24 hours .
- Step 2: Purify via recrystallization (e.g., using acetonitrile or ethanol) to achieve >95% purity.
Alternative routes involve coupling intermediates like α-chloroacetamides or substituted benzoyl chlorides under Schotten-Baumann conditions .
Basic: How is structural characterization of this compound performed in academic research?
Answer:
Key methods include:
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3150 cm⁻¹ for amines, C-Cl at ~750 cm⁻¹) .
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for chlorobenzyl, methoxy singlet at δ 3.8 ppm) .
- HPLC: Validates purity (>95% required for pharmacological studies) .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
Yield optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of halide intermediates .
- Catalysis: Use of K₂CO₃ or Et₃N as a base to deprotonate intermediates and accelerate substitution .
- Temperature Control: Reflux at 80°C improves reaction kinetics without decomposition .
Example data from recent studies:
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl | Acetonitrile | K₂CO₃ | 69–71 | |
| 4-Methoxyphenyl | DMF | Et₃N | 77 |
Advanced: How to resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. off-target effects)?
Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:
- Selective Assays: Use competitive binding assays (e.g., Src kinase inhibition vs. MAPK pathways) to isolate target effects .
- Control Compounds: Compare with known inhibitors (e.g., PP2 or PP3) to validate specificity .
- Dose-Response Curves: Establish IC₅₀ values under standardized conditions (e.g., 1–50 µM range for kinase assays) .
Advanced: What methodologies are used to study pharmacokinetic properties of this compound?
Answer:
Key approaches include:
- In Vitro ADME: Microsomal stability assays (e.g., liver microsomes + NADPH) to measure metabolic half-life .
- Structural Modifications: Introduce hydroxyl groups (e.g., cyclohexanol substituents) to enhance solubility and reduce toxicity .
- In Vivo Models: Pharmacokinetic profiling in rodent models (e.g., Cmax and AUC measurements) .
Advanced: How are biological targets identified for this compound in mechanistic studies?
Answer:
Target identification involves:
- Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to screen >100 kinases .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict binding affinity to Src or KDR kinases .
- Phenotypic Screening: Assess anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
